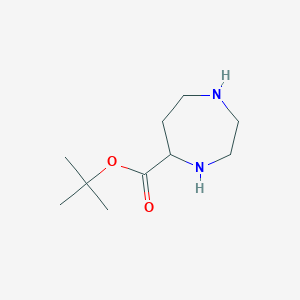

Tert-butyl 1,4-diazepane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1,4-diazepane-5-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a biochemical reagent in various life science research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4-diazepane-5-carboxylate typically involves the cyclization of diamino alcohols. One practical method is the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method is efficient and can be scaled up for industrial production.

Industrial Production Methods

For industrial production, the synthesis of this compound can be carried out in a multikilogram scale using the same intramolecular cyclization method. The process involves the use of cation-exchange resins and other reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-diazepane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted diazepane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include butyryl chloride, aromatic aldehydes, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted diazepane compounds. These products have significant applications in various fields of research .

Scientific Research Applications

Tert-butyl 1,4-diazepane-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Molecular docking studies have shown that it can bind to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 1,4-diazepane-5-carboxylate include:

Homopiperazine: Another diazepane derivative with similar chemical properties.

N-Boc-piperazine: A piperazine derivative used in similar research applications.

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: An oxo derivative with distinct chemical properties

Uniqueness

This compound is unique due to its specific structure and reactivity. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it a valuable reagent in synthetic chemistry .

Biological Activity

Tert-butyl 1,4-diazepane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H20N2O2 and features a seven-membered diazepane ring with two nitrogen atoms. The compound is often utilized as a biochemical reagent in life sciences research due to its versatility in synthesizing complex organic molecules .

Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 200.28 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 277.9 ± 23.0 °C at 760 mmHg |

| Flash Point | 121.9 ± 22.6 °C |

Synthesis

The synthesis of this compound typically involves cyclization methods, such as the Fukuyama–Mitsunobu reaction of N-nosyl diamino alcohols. This method can be scaled for industrial production, emphasizing high yield and purity.

This compound interacts with specific molecular targets, influencing biochemical pathways. It has been shown to act as an inhibitor of certain enzymes, including factor Xa (fXa), which plays a critical role in the coagulation cascade. Inhibitors of fXa are being explored for their potential in developing new anticoagulant therapies .

Anticoagulant Properties

Research indicates that derivatives of tert-butyl 1,4-diazepane exhibit potent anticoagulant activity. For instance, a study reported a compound derived from this structure that displayed an IC50 value of 6.8 nM against fXa, demonstrating strong antithrombotic effects without significantly prolonging bleeding time .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of compounds related to this compound. For example, a derivative demonstrated significant analgesic effects in animal models of inflammation and was shown to ameliorate pancreatic injury in acute pancreatitis models . The compound's ability to modulate inflammatory markers such as COX-2 and TNF-α suggests its therapeutic potential in treating inflammatory diseases.

Case Studies

Case Study 1: Factor Xa Inhibition

A series of diazepane derivatives were synthesized and evaluated for their fXa inhibitory activity. One notable compound (YM-96765) exhibited remarkable potency with an IC50 of 6.8 nM and was effective in preventing thrombus formation in vivo without increasing the risk of bleeding .

Case Study 2: Anti-inflammatory Activity

In a study investigating the effects of various diazepane derivatives on inflammation-induced diseases, one compound derived from this compound showed significant efficacy in reducing edema and neutrophil infiltration in murine models of arthritis and pancreatitis .

Properties

IUPAC Name |

tert-butyl 1,4-diazepane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-11-6-7-12-8/h8,11-12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKHWQZLGQQLTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568928 |

Source

|

| Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138883-20-2 |

Source

|

| Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.